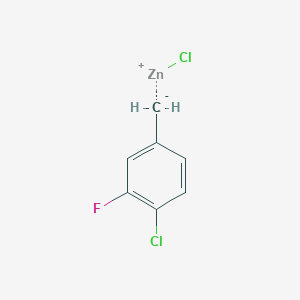
4-Chloro-3-fluorobenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier MFCD11226471 is known as 4-Chloro-3-Fluorobenzylzinc chloride. It is a chemical reagent used in various organic synthesis reactions. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran, a common solvent in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-Fluorobenzylzinc chloride is prepared through the reaction of 4-chloro-3-fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
4-Chloro-3-Fluorobenzyl chloride+Zn→4-Chloro-3-Fluorobenzylzinc chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification and concentration to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-Fluorobenzylzinc chloride primarily undergoes substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and other carbonyl compounds.
Conditions: Typically, these reactions are carried out at low temperatures to control the reactivity of the zinc reagent.
Major Products
The major products formed from reactions involving this compound are substituted benzyl compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Chloro-3-Fluorobenzylzinc chloride is used in various scientific research applications, including:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Researchers use it to synthesize intermediates for pharmaceutical compounds.
Material Science: It is employed in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-Fluorobenzylzinc chloride involves the formation of a carbon-zinc bond, which acts as a nucleophile in substitution reactions. The zinc atom stabilizes the negative charge on the carbon, allowing it to react with electrophiles to form new carbon-carbon bonds. This mechanism is crucial in the formation of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzylzinc chloride
- 3-Fluorobenzylzinc chloride
- Benzylzinc chloride
Uniqueness
4-Chloro-3-Fluorobenzylzinc chloride is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring. This combination of substituents provides distinct reactivity and selectivity in organic synthesis compared to other benzylzinc chlorides .
Properties
Molecular Formula |
C7H5Cl2FZn |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-chloro-2-fluoro-4-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
MNLMJOXNKWFQMT-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)Cl)F.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)
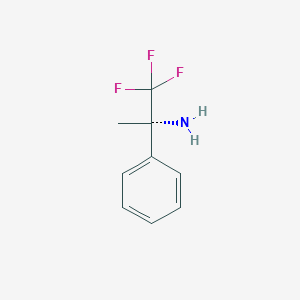
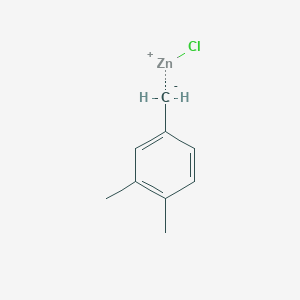
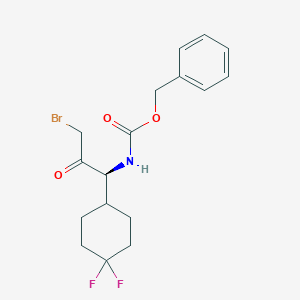

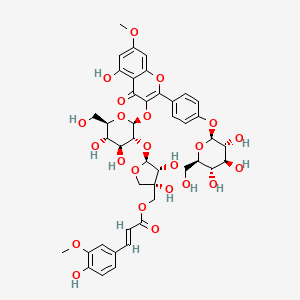
![Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13909592.png)
![[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
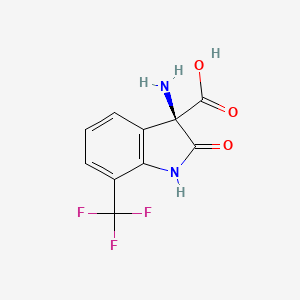
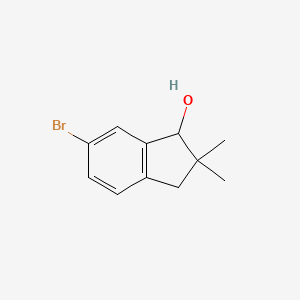

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
